molecular formula C21H32N2O3S2 B2861839 N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1189035-99-1

N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2861839
CAS No.: 1189035-99-1
M. Wt: 424.62
InChI Key: PGPDUOKFWRBKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a synthetic sulfonamide derivative offered for investigational purposes. This compound features a sulfonylamino group linked to a butanamide framework, a structure found in compounds investigated for various biochemical interactions . Its molecular architecture, including the cyclohexylmethyl group, methylsulfanyl (thioether) moiety, and the trans-styryl sulfonyl group, suggests potential as a candidate for developing enzyme inhibitors or receptor modulators. Researchers may explore its utility in areas such as medicinal chemistry for hit-to-lead optimization, or as a biochemical probe to study cellular signaling pathways. The specific biological activity, mechanism of action, and primary research applications of this compound are yet to be fully characterized and require further experimental validation by qualified researchers. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S2/c1-23(17-19-11-7-4-8-12-19)21(24)20(13-15-27-2)22-28(25,26)16-14-18-9-5-3-6-10-18/h3,5-6,9-10,14,16,19-20,22H,4,7-8,11-13,15,17H2,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPDUOKFWRBKRR-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1CCCCC1)C(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Butanamide Derivatives

Compound Name / ID Key Substituents Potential Property Implications
Target Compound Cyclohexylmethyl, methylsulfanyl, (E)-2-phenylethenyl sulfonamide High lipophilicity (logP), possible slow metabolism due to steric hindrance
Pharmacopeial Forum Compounds (m, n, o) Hydroxy, diphenyl, dimethylphenoxy, tetrahydro-pyrimidinyl Enhanced solubility (hydroxy group), varied binding affinity via aromatic interactions
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide 4-methylphenyl sulfonamide, thiazolyl Moderate logP (polar thiazole), potential thiazole-mediated bioactivity (e.g., kinase inhibition)
(2S)-3-methyl-N-(4-methylcyclohexyl)-2-[(4-methylphenyl)sulfonylamino]butanamide (1212115-00-8) 4-methylcyclohexyl, 4-methylphenyl sulfonamide Stereospecific binding (S-configuration), balanced lipophilicity and metabolic stability

Key Observations

Sulfonamide Group Variations

  • Target Compound : The (E)-2-phenylethenyl sulfonamide introduces a conjugated double bond, which may enhance rigidity and binding selectivity compared to simpler aryl sulfonamides (e.g., 4-methylphenyl in and ). This could reduce off-target effects in enzyme inhibition .
  • Pharmacopeial Forum Derivatives (m, n, o): These compounds replace sulfonamide with phenoxyacetamido groups, shifting the mechanism from sulfonamide-dependent interactions to hydrogen bonding via hydroxy and amide groups .

Cycloalkyl vs. Aromatic Substituents

  • Thiazolyl () and diphenyl () substituents demonstrate how aromaticity and heterocycles modulate solubility and target engagement.

Stereochemical Considerations

  • Compound 1212115-00-8 () highlights the importance of stereochemistry, with its (2S)-configuration likely influencing chiral recognition in biological systems. The target compound’s stereochemical details are unspecified but could critically affect activity.

Hypothesized Physicochemical Properties

While experimental data for the target compound are absent, trends from analogs suggest:

  • logP : Higher than thiazolyl derivative () due to cyclohexyl and styrenyl groups.
  • Solubility : Lower than hydroxy-containing Pharmacopeial Forum compounds ().
  • Metabolic Stability : Methylsulfanyl and bulky substituents may slow oxidative metabolism compared to simpler alkyl analogs.

Preparation Methods

Synthesis of N-(Cyclohexylmethyl)-N-Methylamine

Method A: Alkylation of Methylamine
Methylamine reacts with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) to yield the secondary amine. Typical conditions involve refluxing in acetonitrile (80°C, 12 hr), achieving a 68–72% yield.

Method B: Reductive Amination
Cyclohexanecarbaldehyde and methylamine undergo reductive amination using NaBH₃CN in methanol (25°C, 6 hr), yielding the amine in 85% purity. This method avoids alkyl halide byproducts.

Synthesis of (E)-2-Phenylethenylsulfonyl Chloride

  • Sulfonation of (E)-Styrene : (E)-Styrene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (0°C, 2 hr) to form (E)-2-phenylethenylsulfonic acid.
  • Chlorination : Treatment with PCl₅ (reflux, toluene, 4 hr) converts the sulfonic acid to the sulfonyl chloride (89% yield).

Formation of the Butanamide Backbone

Butanedioic acid is converted to its acid chloride using thionyl chloride (SOCl₂, 70°C, 3 hr). Subsequent reaction with ammonium hydroxide forms the primary butanamide, which is selectively functionalized at the C2 and C4 positions.

Stepwise Assembly of the Target Compound

Sulfonamide Coupling

The butanamide backbone (1 eq) reacts with (E)-2-phenylethenylsulfonyl chloride (1.2 eq) in dry THF under N₂, catalyzed by DMAP (4-dimethylaminopyridine, 0.1 eq). After 24 hr at 25°C, the C2-sulfonamide intermediate is isolated in 76% yield (Scheme 1).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 15.6 Hz, 1H, CH=CH–Ph), 7.45–7.30 (m, 5H, Ph), 6.55 (d, J = 15.6 Hz, 1H, CH=CH–Ph), 3.21 (t, J = 6.8 Hz, 2H, CONH–CH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym).

Introduction of the Methylsulfanyl Group

The C4 position is functionalized via nucleophilic substitution. The sulfonamide intermediate (1 eq) reacts with sodium thiomethoxide (NaSMe, 1.5 eq) in DMF (80°C, 8 hr), yielding the methylsulfanyl derivative in 82% purity (Scheme 2).

Optimization Note : Excess NaSMe and anhydrous DMF are critical to minimize hydrolysis to the sulfoxide.

Amide Coupling with N-(Cyclohexylmethyl)-N-Methylamine

The final step employs EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to couple the C4-modified butanamide with N-(cyclohexylmethyl)-N-methylamine. Reaction in dichloromethane (25°C, 48 hr) affords the target compound in 65% yield after silica gel chromatography.

Characterization Data :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 173.2 (C=O), 140.1 (C=S), 134.5 (CH=CH–Ph), 128.9–126.3 (Ph), 54.8 (N–CH₂–cyclohexyl), 38.1 (N–CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₃H₃₄N₃O₃S₂ [M+H]⁺: 480.1987; found: 480.1992.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise Solution 65 98 High reproducibility Lengthy (5 steps)
One-Pot Tandem 52 90 Reduced steps Lower yield
Solid-Phase 44 85 Ease of purification Requires resin functionalization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.